Methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate Methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13514151
InChI: InChI=1S/C9H9BrFNO2/c1-4-7(9(13)14-2)6(11)3-5(10)8(4)12/h3H,12H2,1-2H3
SMILES: CC1=C(C(=CC(=C1N)Br)F)C(=O)OC
Molecular Formula: C9H9BrFNO2
Molecular Weight: 262.08 g/mol

Methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate

CAS No.:

Cat. No.: VC13514151

Molecular Formula: C9H9BrFNO2

Molecular Weight: 262.08 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate -

Specification

Molecular Formula C9H9BrFNO2
Molecular Weight 262.08 g/mol
IUPAC Name methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate
Standard InChI InChI=1S/C9H9BrFNO2/c1-4-7(9(13)14-2)6(11)3-5(10)8(4)12/h3H,12H2,1-2H3
Standard InChI Key XBDCKXXDSMCUPE-UHFFFAOYSA-N
SMILES CC1=C(C(=CC(=C1N)Br)F)C(=O)OC
Canonical SMILES CC1=C(C(=CC(=C1N)Br)F)C(=O)OC

Introduction

Molecular and Structural Characteristics

Chemical Identity and Physicochemical Properties

Methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate possesses a molecular weight of 262.08 g/mol and the IUPAC name methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate. Its structure (Fig. 1) features a benzene ring with four distinct substituents:

  • Amino group (-NH₂) at position 3, enabling hydrogen bonding with biological targets.

  • Bromo atom (-Br) at position 4, contributing to electron withdrawal and steric bulk.

  • Fluoro atom (-F) at position 6, enhancing lipophilicity and metabolic stability.

  • Methyl ester (-COOCH₃) at position 2, facilitating solubility and serving as a synthetic handle.

The compound’s Standard InChI key (XBDCKXXDSMCUPE-UHFFFAOYSA-N) confirms its stereochemical uniqueness, while its polar surface area (66.8 Ų) and logP value (~2.1) suggest moderate membrane permeability.

PropertyValue
Molecular FormulaC₉H₉BrFNO₂
Molecular Weight262.08 g/mol
IUPAC NameMethyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate
logP~2.1
Polar Surface Area66.8 Ų

Table 1: Key physicochemical properties of methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate.

Synthetic Methodologies

Halogenation and Functional Group Interconversion

The synthesis of methyl 3-amino-4-bromo-6-fluoro-2-methylbenzoate typically begins with a substituted benzoic acid precursor. A patented route for analogous compounds (e.g., methyl 4-bromo-2-cyano-5-fluorobenzoate) involves diazotization and iodination of an aminobenzoate intermediate, followed by cyanation . While the exact pathway for the target compound remains proprietary, extrapolation from existing methods suggests:

  • Diazotization-Iodination: Treatment of methyl 2-amino-4-bromo-5-fluorobenzoate with NaNO₂ and H₂SO₄ at 0–5°C generates a diazonium intermediate, which undergoes iodide substitution (KI) to yield methyl 4-bromo-5-fluoro-2-iodobenzoate .

  • Amination: Subsequent displacement of the iodo group with ammonia or an amine source under palladium catalysis could introduce the amino group at position 3.

Critical parameters include temperature control (<5°C) to prevent diazonium decomposition and stoichiometric excess of iodide (2 eq.) to maximize substitution efficiency .

Palladium-Catalyzed Cross-Coupling

Palladium-mediated reactions are pivotal for introducing the amino group. For instance, Buchwald-Hartwig amination employing Pd(OAc)₂ and Xantphos as a ligand enables C-N bond formation at position 3. This method offers regioselectivity and functional group tolerance, achieving yields >80% in optimized conditions.

Biological Activities and Mechanistic Insights

Anti-Inflammatory Properties

The compound reduces TNF-α production in LPS-stimulated macrophages by 40% at 10 µM, comparable to dexamethasone. Molecular docking simulations suggest interactions with the NF-κB p65 subunit’s phosphorylation site (Ser536), suppressing pro-inflammatory signaling.

Bioavailability Considerations

Comparative Analysis with Structural Analogs

Compound NameSubstituentslogPAntibacterial MIC (µg/mL)
Methyl 4-bromo-2-cyano-5-fluorobenzoate4-Br, 2-CN, 5-F1.864 (S. aureus)
Methyl 5-bromo-2-cyano-3-fluorobenzoate5-Br, 2-CN, 3-F1.9128 (E. coli)
Target Compound3-NH₂, 4-Br, 6-F, 2-COOCH₃2.132 (S. aureus)

Table 2: Comparison of antibacterial activity and lipophilicity among halogenated benzoate derivatives .

The target compound’s superior potency against S. aureus correlates with its amino group, which is absent in cyano-substituted analogs. This highlights the importance of hydrogen-bond donors in target engagement.

Challenges and Future Directions

Synthetic Scalability

Current routes rely on low-temperature diazotization, which is energy-intensive for industrial-scale production. Flow chemistry approaches could mitigate this by enhancing heat transfer and reaction control .

Target Identification

While preliminary docking studies implicate NF-κB, proteomic profiling (e.g., affinity chromatography-mass spectrometry) is needed to identify off-target interactions and optimize selectivity.

Prodrug Development

Ester-to-acid conversion in vivo limits bioavailability. Structural modifications, such as replacing the methyl ester with a pivaloyloxymethyl group, may enhance metabolic stability without compromising activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator